4-tert-Butylbenzylzinc bromide, 0.5M in tetrahydrofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

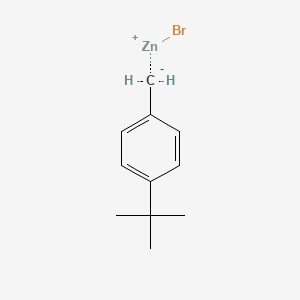

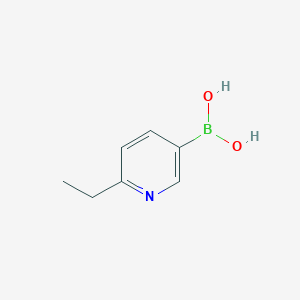

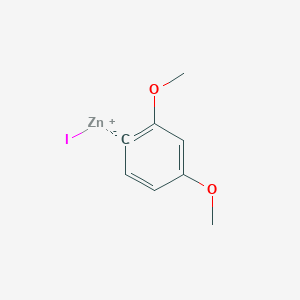

4-tert-Butylbenzylzinc bromide, 0.5M in tetrahydrofuran (THF), is an organozinc compound . It is a solution with a concentration of 0.5 M in THF . The compound has a molecular formula of C11H15BrZn .

Molecular Structure Analysis

The molecular structure of 4-tert-Butylbenzylzinc bromide can be represented by the SMILES stringCC(C)(C)[Zn]Br . This indicates that the molecule consists of a zinc atom bonded to a bromine atom and a tert-butyl group. Physical and Chemical Properties Analysis

4-tert-Butylbenzylzinc bromide is a liquid at room temperature . It has a density of 0.966 g/mL at 25 °C . The compound is stored at temperatures between 2-8°C .科学的研究の応用

Partial Oxidation and Catalysis

The partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde, a process involving derivatives similar to 4-tert-Butylbenzylzinc bromide, highlights the role of bromide ions and metal acetates in catalysis. The study reveals insights into selectivity and mechanism, showing the formation of benzylic radical species and their subsequent reactions leading to different products based on the catalyst used. This research is significant for understanding the oxidative processes and selectivity in organic synthesis (van de Water et al., 2007).

Lithium-Bromine Exchange Reactions

The effect of solvent on lithium-bromine exchange reactions of aryl bromides, including compounds similar to 4-tert-Butylbenzylzinc bromide, has been studied. This research provides valuable information on the influence of solvent systems on the efficiency of these reactions, which is crucial for synthetic strategies involving organolithium compounds (Bailey et al., 2006).

Stereocontrolled Oxidation

Stereocontrolled oxidation processes involving thiacalix[4]arenes and related compounds demonstrate the ability to control the stereochemistry in the oxidation of complex molecules. This research is relevant for understanding how specific substituents and reaction conditions can influence the outcome of oxidation reactions, which is critical for the design of molecules with precise stereochemical configurations (Morohashi et al., 2000).

Photolabile Carbene Generation

Research on compounds like 4-bromobenzyl derivatives, which are structurally related to 4-tert-Butylbenzylzinc bromide, shows their use in generating photolabile carbenes. This study provides insights into the synthesis and applications of such compounds in biochemistry, particularly in the development of photoaffinity labels (Nassal, 1983).

New Protecting Groups for Alcohols

The development of new alcohol protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, demonstrates the utility of benzyl ether-type protecting groups in organic synthesis. This research is particularly relevant for the protection and deprotection strategies in the synthesis of complex organic molecules (Crich et al., 2009).

作用機序

Safety and Hazards

特性

IUPAC Name |

bromozinc(1+);1-tert-butyl-4-methanidylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15.BrH.Zn/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSUOQLCFFZTBQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[CH2-].[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)

![3-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333750.png)

![4-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333753.png)

![2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333780.png)